2-Methyl-2-propyl-1,3-propanediol

Catalog No.
S703240
CAS No.
78-26-2
M.F
C7H16O2
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-propyl-1,3-propanediol

CAS Number

78-26-2

Product Name

2-Methyl-2-propyl-1,3-propanediol

IUPAC Name

2-methyl-2-propylpropane-1,3-diol

Molecular Formula

C7H16O2

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3

InChI Key

JVZZUPJFERSVRN-UHFFFAOYSA-N

SMILES

CCCC(C)(CO)CO

Synonyms

NSC 26233, Carisoprodol impurity C

Canonical SMILES

CCCC(C)(CO)CO

Pharmacological Effects

  • Sedative and muscle relaxant properties: Studies have shown that MPP exhibits sedative and muscle relaxant effects in animal models []. This suggests potential applications in exploring the mechanisms of these effects and their therapeutic possibilities.

Precursor and Metabolite

  • Precursor to tranquilizers: MPP acts as a synthetic precursor to tranquilizers like meprobamate and carisoprodol []. This makes it valuable for research on the synthesis and metabolism of these drugs.
  • Metabolite of tranquilizers: MPP is also an active metabolite of the aforementioned tranquilizers, meaning it's a product formed when the body breaks them down []. This allows researchers to study the metabolic pathways of these drugs and their potential interactions with other substances.

Potential Research Applications

  • Understanding nervous system function: The sedative and muscle relaxant effects of MPP can be used to investigate the mechanisms of action within the nervous system, potentially leading to new insights into neurological disorders and their treatment [].
  • Drug development: As a precursor and metabolite of tranquilizers, MPP can be a valuable tool in developing new drugs with similar or improved properties, while also aiding in understanding their potential side effects and interactions [].
  • Toxicology research: The potential of MPP to mimic some effects of tranquilizers might be useful in toxicological studies, particularly in assessing the safety of new drugs with similar mechanisms of action [].

2-Methyl-2-propyl-1,3-propanediol, also known as 2,2-bis(hydroxymethyl)pentane, is a colorless, crystalline solid with the molecular formula C7H16O2 and a molecular weight of 132.2 g/mol. This compound is characterized by its two hydroxymethyl groups attached to a pentane backbone, making it a simple alkyl diol. It has a melting point range of 56–59 °C and a boiling point of approximately 230 °C at 753 mmHg. The compound exhibits slight solubility in chloroform and methanol but is primarily insoluble in water .

The exact mechanism of action of MPP itself is not fully elucidated in scientific literature. However, its parent compounds, meprobamate and carisoprodol, are believed to act by depressing the central nervous system, particularly at the level of the spinal cord []. This explains their muscle relaxant and sedative effects.

  • Aldol Addition and Hydrogenation: This method involves the aldol addition of propanal followed by hydrogenation to yield 2-methylpentanal. The subsequent reaction with formaldehyde leads to the formation of the diol .
  • Hydroxymethylation and Cannizzaro-type Disproportionation: In this classical approach, formaldehyde reacts with a suitable aldehyde under basic conditions to produce the desired diol .
  • Derivatives Modification: The compound can also undergo reactions to form derivatives, such as reacting with methyl oxalyl chloride or methyl malonyl chloride to modify its end groups, which can enhance its solubility in supercritical carbon dioxide .

2-Methyl-2-propyl-1,3-propanediol exhibits notable biological activity, primarily recognized for its sedative, anticonvulsant, and muscle relaxant properties. It serves as an intermediate in the synthesis of various pharmaceutical agents, including meprobamate and carisoprodol, both of which are used as anxiolytic drugs. These compounds act on the central nervous system to produce calming effects .

The synthesis methods for 2-Methyl-2-propyl-1,3-propanediol include:

  • Aldol Addition followed by Hydrogenation: This method is favored for producing high yields but involves multiple steps.
  • Hydroxymethylation: This classical method allows for the incorporation of hydroxymethyl groups into the molecule.
  • Modification of Derivatives: This includes various reactions to enhance solubility and functional properties.

The production costs for 2-Methyl-2-propyl-1,3-propanediol are higher compared to similar compounds like neopentyl glycol due to the complexity of its synthesis .

The primary applications of 2-Methyl-2-propyl-1,3-propanediol include:

  • Pharmaceutical Industry: It is utilized as an intermediate in the synthesis of anxiolytics and muscle relaxants.
  • Chemical Manufacturing: The compound is involved in producing dicarbamates and other derivatives used in various chemical processes.
  • Research

Studies have shown that 2-Methyl-2-propyl-1,3-propanediol interacts with various receptors in the central nervous system. Its metabolites are known to influence GABA receptors, which play a crucial role in mediating inhibitory neurotransmission. The compound's sedative effects are attributed to its ability to modulate these pathways effectively .

Several compounds share structural similarities with 2-Methyl-2-propyl-1,3-propanediol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Neopentyl GlycolC5H12O2Lower production cost; simpler synthesis
1,3-PropanediolC3H8O2Used as a solvent; less complex structure
2-Methyl-1,3-propanediolC4H10O2Similar biological activity; different structure

Uniqueness:
What sets 2-Methyl-2-propyl-1,3-propanediol apart from these compounds is its specific sedative properties and its role as an intermediate in pharmaceuticals like carisoprodol and meprobamate. Its dual hydroxymethyl functionality provides unique reactivity compared to other diols and glycols .

XLogP3

0.9

Boiling Point

234.0 °C

Melting Point

62.5 °C

UNII

YLM5KRU0P4

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 18 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 16 of 18 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (56.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (56.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

78-26-2

Wikipedia

2-methyl-2-propylpropane-1,3-diol

General Manufacturing Information

1,3-Propanediol, 2-methyl-2-propyl-: ACTIVE

Dates

Modify: 2023-08-15

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